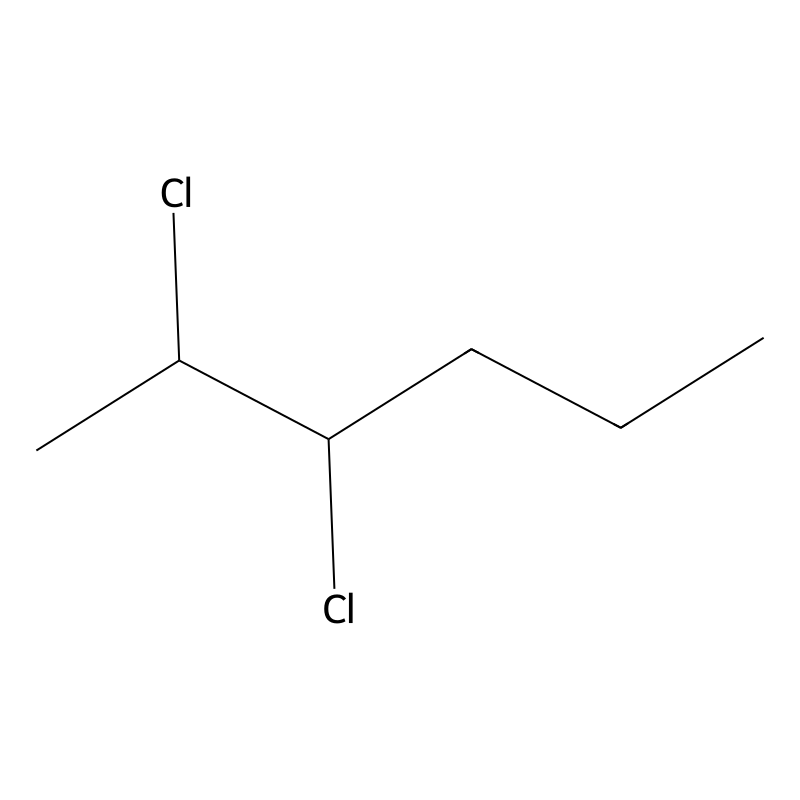

2,3-Dichlorohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Dichlorohexane is an organic compound with the molecular formula and a molecular weight of approximately 155.06 g/mol. It is a colorless liquid characterized by its two chlorine atoms attached to the second and third carbon of the hexane chain. The compound has a boiling point of 192°C and a density of 1.16 g/cm³. It is often utilized as an intermediate in chemical synthesis, particularly in the production of various chemicals, including 1,6-hexanediol and aliphatic isocyanates, and serves as a solvent for resins, fats, and oils .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

- Elimination Reactions: Under certain conditions, 2,3-dichlorohexane can undergo elimination reactions to form alkenes.

- Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

These reactions highlight its utility in organic synthesis, enabling the formation of more complex molecules .

Research indicates that 2,3-dichlorohexane exhibits several biological activities. It has demonstrated:

- Antimicrobial Properties: Effective against various bacterial strains.

- Antitumor Activity: Potential in inhibiting tumor growth.

- Insecticidal and Acaricidal Effects: Useful in agricultural applications for pest control.

These properties suggest potential applications in pharmaceuticals and agrochemicals .

2,3-Dichlorohexane can be synthesized through several methods:

- Halogenation of Hexane: Direct chlorination of hexane using chlorine gas under UV light.

- Reaction of 1,3-Dichloropropane with Sodium or Potassium Hydroxide: This reaction occurs in the presence of copper or nickel catalysts and follows an elimination-addition mechanism .

- Grignard Reaction: Utilizing Grignard reagents to introduce chlorine at specific positions on the hexane backbone.

These methods allow for the production of 2,3-dichlorohexane with varying degrees of purity and yield .

Studies on the interactions of 2,3-dichlorohexane with biological systems indicate potential toxicity due to its reactive nature. It can irritate skin and respiratory systems upon exposure. Therefore, safety protocols are essential when handling this compound in laboratory settings . Furthermore, ongoing research aims to explore its interactions with cellular mechanisms to better understand its biological effects.

Several compounds share structural similarities with 2,3-dichlorohexane. These include:

- 1,2-Dichloroethane: A smaller dichloroalkane used primarily as a solvent.

- 1,3-Dichloropropane: Similar reactivity but with different positional isomers affecting its applications.

- 1,4-Dichlorobutane: Another dichlorinated alkane used as an intermediate in organic synthesis.

Comparison TableCompound Name Molecular Formula Unique Features 2,3-Dichlorohexane C6H12Cl2 Two chlorines on adjacent carbons; versatile solvent 1,2-Dichloroethane C2H4Cl2 Smaller size; primarily used as a solvent 1,3-Dichloropropane C3H6Cl2 Different positioning affects reactivity 1,4-Dichlorobutane C4H8Cl2 Used mainly as a precursor for other chemicals

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dichlorohexane | C6H12Cl2 | Two chlorines on adjacent carbons; versatile solvent |

| 1,2-Dichloroethane | C2H4Cl2 | Smaller size; primarily used as a solvent |

| 1,3-Dichloropropane | C3H6Cl2 | Different positioning affects reactivity |

| 1,4-Dichlorobutane | C4H8Cl2 | Used mainly as a precursor for other chemicals |

The uniqueness of 2,3-dichlorohexane lies in its specific chlorination pattern that enhances its reactivity and applicability in various synthetic pathways compared to other dichlorinated compounds .

Halogenation Pathways

Radical Chlorination of Hexane

Radical chlorination represents the most straightforward approach to synthesizing 2,3-dichlorohexane from hexane. The mechanism follows a classical radical chain reaction involving three distinct phases: initiation, propagation, and termination [1] [2] [3].

Initiation Phase:

The reaction begins with homolytic cleavage of molecular chlorine under ultraviolet light or thermal conditions:

$$ \text{Cl}_2 \xrightarrow{h\nu \text{ or } \Delta} 2\text{Cl}^{\bullet} $$

Propagation Phase:

The propagation cycle consists of two consecutive steps. First, chlorine radicals abstract hydrogen atoms from hexane, forming alkyl radicals:

$$ \text{Cl}^{\bullet} + \text{C}6\text{H}{14} \rightarrow \text{HCl} + \text{C}6\text{H}{13}^{\bullet} $$

Subsequently, the alkyl radical reacts with another chlorine molecule, regenerating the chlorine radical:

$$ \text{C}6\text{H}{13}^{\bullet} + \text{Cl}2 \rightarrow \text{C}6\text{H}_{13}\text{Cl} + \text{Cl}^{\bullet} $$

Termination Phase:

The chain reaction terminates through radical combination reactions:

$$ \text{Cl}^{\bullet} + \text{Cl}^{\bullet} \rightarrow \text{Cl}2 $$

$$ \text{C}6\text{H}{13}^{\bullet} + \text{Cl}^{\bullet} \rightarrow \text{C}6\text{H}_{13}\text{Cl} $$

The selectivity of radical chlorination strongly depends on the stability of the intermediate carbon radicals. Secondary carbon-hydrogen bonds are preferentially cleaved due to the greater stability of secondary radicals compared to primary radicals [4] [5]. For chlorination reactions, the selectivity factor is approximately 3.6:1 favoring secondary over primary positions [4] [5].

However, radical chlorination of hexane faces significant limitations in producing 2,3-dichlorohexane specifically. The statistical distribution of hydrogen atoms and the relatively low selectivity of chlorine radicals result in complex product mixtures containing multiple regioisomers [2] [6]. The formation of 2,3-dichlorohexane requires sequential chlorination events at adjacent carbon atoms, which occurs with low probability due to the random nature of radical reactions.

Selectivity Enhancement Strategies:

Research has demonstrated that modified chlorination conditions can improve selectivity. Photochlorination using tertiary N-chloroammonium perchlorates in trifluoroacetic acid achieves remarkable 2-position selectivity (85%) for hexane chlorination [7] [8]. This enhanced selectivity arises from the bulky aminium radicals preferentially attacking the more accessible 2-position rather than the sterically hindered 3-position [7] [8].

Reaction Conditions and Yields:

Traditional radical chlorination typically operates at temperatures between 300-400°C with yields ranging from 20-70% for monochlorinated products [2] [6]. The sequential chlorination to produce dichlorinated products further reduces overall yields and selectivity. Industrial applications of radical chlorination are limited due to these selectivity challenges and the formation of multiple chlorinated byproducts [2] [6].

Electrophilic Substitution Mechanisms

Electrophilic substitution mechanisms, while primarily associated with aromatic chemistry, have been adapted for selective chlorination reactions through various approaches. These mechanisms rely on the formation of electrophilic chlorine species that can react with electron-rich substrates [9] [10] [11].

Lewis Acid-Catalyzed Electrophilic Chlorination:

The most common electrophilic chlorination approach involves Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). These catalysts activate molecular chlorine by forming complexes that increase the electrophilicity of chlorine atoms [9] [12] [13].

The activation mechanism proceeds through coordination of chlorine to the Lewis acid:

$$ \text{Cl}2 + \text{AlCl}3 \rightarrow \text{Cl}^{\delta+}-\text{Cl}^{\delta-} \cdots \text{AlCl}_3 $$

This polarization makes the chlorine molecule more electrophilic, facilitating attack on electron-rich carbon centers. However, this approach is primarily effective for aromatic substrates and has limited applicability to saturated hydrocarbons like hexane [9] [12] [13].

Ionic Liquid-Catalyzed Chlorination:

Recent developments have explored ionic liquid catalysts for electrophilic chlorination. Zinc chloride-containing ionic liquids, such as [BMIM]Cl-2ZnCl₂, demonstrate high catalytic activity for selective chlorination reactions [14]. These systems achieve remarkable selectivity, with 65.4% ortho-selectivity for toluene chlorination, 26.0% para-selectivity, and only 4.0% meta-selectivity [14].

The ionic liquid catalysts offer several advantages over traditional Lewis acids:

- Excellent recyclability and reusability

- Reduced equipment corrosion

- Environmental benefits compared to volatile Lewis acids

- Tunable selectivity through structural modifications [14]

Hypervalent Iodine-Mediated Chlorination:

Hypervalent iodine reagents, particularly dichloroiodoarenes, provide another electrophilic chlorination pathway. These reagents can be activated through various mechanisms, including photochemical activation and Lewis base catalysis [15] [16] [17].

The activation of PhICl₂ with Lewis bases proceeds through:

$$ \text{PhICl}2 + \text{Lewis Base} \rightarrow \text{Activated Complex} \rightarrow \text{Cl}2 + \text{PhI} $$

This approach has shown promise for asymmetric chlorination reactions, achieving high enantioselectivity in specialized applications [15] [18]. However, the requirement for stoichiometric amounts of hypervalent iodine reagents limits industrial scalability.

N-Chloroamide-Based Electrophilic Systems:

N-chloroamides represent a mild electrophilic chlorination approach that operates under relatively gentle conditions. These reagents can achieve site-selective chlorination through controlled radical pathways [19] [20].

The mechanism involves N-Cl bond homolysis followed by hydrogen atom abstraction:

$$ \text{R-N-Cl} \rightarrow \text{R-N}^{\bullet} + \text{Cl}^{\bullet} $$

$$ \text{R-N}^{\bullet} + \text{R'-H} \rightarrow \text{R-NH} + \text{R'}^{\bullet} $$

$$ \text{R'}^{\bullet} + \text{Cl}^{\bullet} \rightarrow \text{R'-Cl} $$

This approach offers advantages in terms of mild reaction conditions and potential for selectivity control, though it may not strictly qualify as electrophilic substitution due to the radical intermediates involved [19] [20].

Stereoselective Synthesis Techniques

The stereoselective synthesis of 2,3-dichlorohexane presents unique challenges due to the creation of two adjacent stereogenic centers. This section examines various approaches to achieve controlled stereochemistry in the formation of vicinal dichlorides.

Chiral Catalyst-Mediated Approaches:

Asymmetric chlorination using chiral catalysts has emerged as a powerful tool for stereoselective synthesis. Cinchona alkaloid-derived catalysts, particularly quinidine-based systems, have demonstrated exceptional performance in asymmetric chlorination reactions [18]. These catalysts can achieve quaternary chiral centers with excellent enantioselectivity, typically exceeding 90% enantiomeric excess [18].

The mechanism involves activation of the chlorinating reagent through hydrogen bonding with the catalyst, creating a chiral environment that favors one enantiomer over the other. For 2,3-dichlorohexane synthesis, this approach requires careful control of both the chlorination sequence and the stereochemical outcome at each step.

Organocatalytic Chlorination in Hexafluoroisopropanol (HFIP):

Hexafluoroisopropanol has proven to be an exceptional solvent for asymmetric chlorination reactions due to its ability to stabilize charged intermediates [21]. The use of proline-derived organocatalysts in HFIP enables highly enantioselective α-chlorination of aldehydes with enantiomeric ratios reaching 99:1 [21].

The mechanism proceeds through an enamine-iminium catalytic cycle:

- Catalyst-substrate condensation forms an enamine intermediate

- Enamine reacts with N-chlorinating reagent

- Hydrolysis releases chlorinated product and regenerates catalyst

Key optimization parameters include:

- Water content: 35-75 μL per reaction controls hydrolysis rates

- Chlorinating reagent addition rate: Slow addition (20-150 min) prevents catalyst deactivation

- Temperature: 0°C to room temperature depending on substrate

- Catalyst loading: 1-5 mol% typically sufficient [21]

Stereoselective Vicinal Dichlorination Methods:

The direct formation of vicinal dichlorides with controlled stereochemistry represents a significant synthetic challenge. Several approaches have been developed to address this need:

Electrocatalytic Dichlorination:

Recent developments in electrochemical synthesis have enabled catalytic vicinal dichlorination using iodine(I/III) mediators [22]. This approach uses continuous flow electrochemical reactors to generate dichloroiodoarenes in situ, which then facilitate stereoselective dichlorination of alkenes.

The electrochemical process offers several advantages:

- Catalytic quantities of iodine mediator

- Controlled reaction conditions through flow chemistry

- Potential for stereoselectivity through substrate and mediator design

- Scalability through continuous operation [22]

Organoselenium-Mediated Approaches:

Organoselenium compounds have been employed for stereoselective dichlorination reactions. The mechanism involves formation of seleniranium intermediates that can be opened regioselectively with chloride nucleophiles [23] [24].

The stereochemical outcome depends on the structure of the organoselenium reagent and the reaction conditions. This approach has shown promise for achieving high stereoselectivity in specialized applications, though it may not be directly applicable to 2,3-dichlorohexane synthesis from hexane.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries provide another route to stereoselective dichlorination. These approaches involve temporary attachment of chiral groups to the substrate, followed by stereoselective chlorination and auxiliary removal [25] [26].

Common chiral auxiliaries include:

- Oxazolidinones (Evans auxiliaries)

- Camphor-derived auxiliaries

- Amino acid-derived auxiliaries

The effectiveness of chiral auxiliaries depends on the strength of stereoelectronic interactions between the auxiliary and the developing stereogenic centers during chlorination.

Catalytic Optimization Strategies

The optimization of catalytic systems for 2,3-dichlorohexane synthesis requires careful consideration of multiple factors including selectivity, activity, stability, and recyclability. This section examines various catalytic approaches and their optimization strategies.

Lewis Acid Catalyst Optimization:

Traditional Lewis acid catalysts such as FeCl₃ and AlCl₃ remain important for electrophilic chlorination processes. However, their optimization for dichlorohexane synthesis requires addressing several challenges:

Catalyst Activity Enhancement:

The activity of Lewis acid catalysts can be enhanced through several strategies:

- Support modification: Immobilization on high-surface-area supports increases active site accessibility

- Electronic modification: Addition of electron-withdrawing groups enhances Lewis acidity

- Bimetallic systems: Combination of different metals can provide synergistic effects [27] [14]

Selectivity Improvement:

Selectivity enhancement strategies include:

- Steric modification of catalyst structure to favor specific regioisomers

- Electronic tuning to modify reaction pathways

- Reaction condition optimization (temperature, pressure, solvent) [14]

Ionic Liquid Catalyst Systems:

Ionic liquid catalysts represent a significant advancement in chlorination catalysis. These systems offer several advantages over traditional Lewis acids:

Structural Optimization:

The modular nature of ionic liquids allows systematic optimization:

- Cation selection: Different cations (imidazolium, pyridinium, ammonium) provide varying solubility and stability properties

- Anion tuning: Metal chloride anions (ZnCl₄²⁻, AlCl₄⁻, FeCl₄⁻) determine catalytic activity and selectivity

- Stoichiometry control: The metal-to-ionic liquid ratio affects catalyst performance [14]

Performance Optimization:

Key optimization parameters include:

- Reaction temperature: 80-120°C for optimal activity

- Catalyst loading: 1-10 mol% typically sufficient

- Recycling protocols: Proper regeneration procedures maintain catalyst activity

- Impurity management: Removal of water and other impurities prevents deactivation [14]

Photocatalytic Systems:

Photocatalytic chlorination has emerged as a promising approach for mild and selective chlorination reactions. These systems often operate under ambient conditions and can achieve high selectivity.

Catalyst Design Strategies:

Effective photocatalyst design involves:

- Light absorption optimization: Tuning band gap to match available light sources

- Charge separation efficiency: Minimizing electron-hole recombination

- Surface modification: Enhancing substrate binding and product desorption [28] [29]

Metal-Organic Framework (MOF) Catalysts:

MOFs offer unique advantages for chlorination catalysis due to their high surface area and tunable structure:

Structural Optimization:

- Linker selection: Organic linkers determine framework stability and electronic properties

- Metal node tuning: Different metals provide varying catalytic activity

- Pore size control: Optimized pore dimensions enhance substrate selectivity [28] [29]

Stability Enhancement:

MOF stability can be improved through:

- Hydrophobic modifications to prevent water-induced degradation

- Thermal treatment to enhance framework robustness

- Protective coatings to prevent catalyst leaching [28] [29]

Bimetallic Catalyst Systems:

Bimetallic catalysts often show synergistic effects that exceed the performance of individual metals:

Copper-Palladium Systems:

Recent research has demonstrated the effectiveness of Cu/Pd bimetallic systems for chlorination reactions. These systems operate through tandem mechanisms:

- Copper catalyzes substrate oxidation

- Palladium facilitates chlorine transfer

- Nitrate serves as a redox mediator [27]

Optimization Parameters:

Key factors for bimetallic system optimization include:

- Metal ratio: Optimal Cu:Pd ratios typically range from 1:1 to 10:1

- Support selection: Appropriate supports enhance metal dispersion and stability

- Reaction conditions: Temperature, pressure, and solvent significantly affect performance [27]

Catalyst Deactivation and Regeneration:

Understanding catalyst deactivation mechanisms is crucial for industrial applications:

Deactivation Mechanisms:

- Poisoning: Accumulation of impurities on active sites

- Sintering: Loss of active surface area at high temperatures

- Leaching: Loss of active components to solution

- Structural degradation: Framework collapse or phase changes [27] [21]

Regeneration Strategies:

- Thermal treatment: High-temperature oxidation to remove organic deposits

- Chemical washing: Removal of poisons through selective solvents

- Reactivation: Restoration of original oxidation states

- Structural repair: Reconstitution of damaged framework components [27] [21]

Industrial-Scale Production Challenges

The industrial production of 2,3-dichlorohexane faces numerous technical, economic, and regulatory challenges that must be addressed for commercial viability. This section examines these challenges and potential solutions.

Process Scale-Up Challenges:

Heat Transfer and Temperature Control:

Chlorination reactions are typically highly exothermic, requiring effective heat management systems. Industrial-scale operations must address:

- Heat removal capacity: Large-scale reactors require efficient cooling systems to prevent runaway reactions

- Temperature uniformity: Maintaining consistent temperature throughout large reaction volumes

- Thermal stability: Preventing product decomposition at elevated temperatures [30] [31]

Mass Transfer Limitations:

Gas-liquid reactions common in chlorination processes face mass transfer challenges:

- Chlorine gas dissolution: Efficient gas-liquid contact for maximum utilization

- Mixing requirements: Adequate agitation to ensure uniform reactant distribution

- Interfacial area: Maximizing contact between phases through proper equipment design [30] [31]

Selectivity and Yield Optimization:

Multiple Product Formation:

Industrial chlorination processes typically produce complex mixtures requiring expensive separation:

- Regioisomer separation: Similar physical properties complicate purification

- Overchlorination products: Multiple chlorination leads to reduced yield of desired product

- Byproduct utilization: Economic utilization of unavoidable byproducts [32] [33]

Reaction Condition Optimization:

Industrial processes require robust conditions that maintain selectivity:

- Pressure control: Maintaining optimal pressure for gas-liquid reactions

- Residence time: Balancing conversion with selectivity

- Catalyst lifetime: Minimizing catalyst replacement frequency [32] [33]

Equipment Design and Materials:

Corrosion Management:

Chlorination environments are highly corrosive, requiring specialized materials:

- Reactor construction: Corrosion-resistant alloys or protective coatings

- Pipeline materials: Specialized piping for chlorine and HCl handling

- Instrumentation: Corrosion-resistant sensors and control equipment [34] [35]

Safety Systems:

Industrial chlorination requires comprehensive safety measures:

- Chlorine leak detection: Continuous monitoring systems

- Emergency shutdown: Rapid response to abnormal conditions

- Containment systems: Prevention of environmental releases [30] [36]

Environmental and Regulatory Compliance:

Waste Management:

Chlorination processes generate significant waste streams:

- HCl byproduct: Neutralization or utilization as commodity chemical

- Chlorinated organic waste: Proper disposal or incineration

- Catalyst disposal: Environmentally responsible handling of spent catalysts [27] [30]

Emission Control:

Air emissions must meet strict regulatory standards:

- Chlorine emissions: Scrubbing systems for unreacted chlorine

- Volatile organic compounds: Thermal or catalytic oxidation

- Acid gas control: Neutralization of HCl emissions [30] [31]

Economic Considerations:

Raw Material Costs:

The economics of 2,3-dichlorohexane production are heavily influenced by feedstock costs:

- Hexane availability: Dependence on petroleum feedstocks

- Chlorine costs: Energy-intensive chlorine production

- Catalyst expenses: Frequent replacement of expensive catalysts [32] [33]

Market Demand:

Limited market demand for 2,3-dichlorohexane specifically affects production economics:

- Specialized applications: Narrow market compared to commodity chemicals

- Competition from alternatives: Availability of substitute compounds

- Market development: Need for new applications to justify production [32] [33]

Process Integration Opportunities:

Continuous Flow Processing:

Continuous flow technology offers advantages for industrial chlorination:

- Improved heat transfer: Better thermal management in small channels

- Enhanced safety: Reduced inventory of hazardous materials

- Process intensification: Higher productivity per unit volume [22] [37]

Integrated Separation:

Combining reaction and separation can improve economics:

- Reactive distillation: Simultaneous reaction and product removal

- Membrane separation: Selective removal of specific components

- Crystallization: Direct product isolation from reaction mixtures [22] [37]

Waste Minimization Strategies:

Chlorine Recovery:

Recovery and recycle of chlorine can improve economics:

- Chlorine recycle: Separation and reuse of unreacted chlorine

- HCl utilization: Conversion to chlorine through established processes

- Waste chlorination: Using chlorinated waste as chlorine source [27] [30]

Energy Integration:

Heat integration can reduce energy costs:

- Heat recovery: Utilizing reaction heat for other processes

- Process optimization: Minimizing energy consumption through design

- Renewable energy: Integration with sustainable energy sources [30] [31]

Future Directions and Innovations:

Advanced Catalyst Systems:

Next-generation catalysts may address current limitations:

- Single-atom catalysts: Maximum atom efficiency

- Biomimetic catalysts: Nature-inspired selectivity

- Artificial intelligence-designed catalysts: Optimized through machine learning [27] [38]

Green Chemistry Approaches:

Sustainable synthesis methods are increasingly important:

- Electrochemical chlorination: Avoiding traditional oxidants

- Photocatalytic processes: Using renewable light energy

- Biotechnological approaches: Enzymatic chlorination processes [38] [22]

Process Intensification:

Microreactor technology and process intensification offer significant advantages: